1-Methyl-3-oxocyclobutane-1-carbonitrile 1-Methyl-3-oxocyclobutane-1-carbonitrile
Brand Name: Vulcanchem
CAS No.: 32082-17-0
VCID: VC3008298
InChI: InChI=1S/C6H7NO/c1-6(4-7)2-5(8)3-6/h2-3H2,1H3
SMILES: CC1(CC(=O)C1)C#N
Molecular Formula: C6H7NO
Molecular Weight: 109.13 g/mol

1-Methyl-3-oxocyclobutane-1-carbonitrile

CAS No.: 32082-17-0

Cat. No.: VC3008298

Molecular Formula: C6H7NO

Molecular Weight: 109.13 g/mol

* For research use only. Not for human or veterinary use.

1-Methyl-3-oxocyclobutane-1-carbonitrile - 32082-17-0

Specification

CAS No. 32082-17-0
Molecular Formula C6H7NO
Molecular Weight 109.13 g/mol
IUPAC Name 1-methyl-3-oxocyclobutane-1-carbonitrile
Standard InChI InChI=1S/C6H7NO/c1-6(4-7)2-5(8)3-6/h2-3H2,1H3
Standard InChI Key IBGURYMREHOQDE-UHFFFAOYSA-N
SMILES CC1(CC(=O)C1)C#N
Canonical SMILES CC1(CC(=O)C1)C#N

Introduction

Chemical Identity

1.1 IUPAC Name
1-Methyl-3-oxocyclobutane-1-carbonitrile

1.2 Synonyms

  • 1-Methyl-3-oxocyclobutanecarbonitrile

  • MFCD22628145

  • SCHEMBL873172

1.3 CAS Registry Number
32082-17-0

1.4 Molecular Formula and Weight

  • Formula: C6H7NOC_6H_7NO

  • Molecular Weight: 109.13 g/mol

1.5 Structural Representation
The compound consists of a cyclobutane ring substituted with a methyl group, a ketone group at position 3, and a nitrile group at position 1.

PropertyValue
Molecular FormulaC6H7NOC_6H_7NO
Molecular Weight109.13 g/mol
SMILES NotationCC1(CC(=O)C1)C#N
InChI KeyIBGURYMREHOQDE-UHFFFAOYSA-N

Synthesis and Preparation

The synthesis of 1-Methyl-3-oxocyclobutane-1-carbonitrile typically involves cyclization reactions starting from precursors like nitriles or ketones. Detailed synthetic pathways are not widely documented in the literature but may involve:

  • Formation of the cyclobutane ring.

  • Introduction of the nitrile and ketone functional groups via controlled chemical reactions.

Further research is required to elucidate optimized methods for its preparation.

Applications

While specific applications of 1-Methyl-3-oxocyclobutane-1-carbonitrile are not extensively documented, compounds of similar structure are often used in:

  • Pharmaceutical Research: As intermediates in the synthesis of bioactive molecules.

  • Organic Synthesis: For constructing complex molecular frameworks.

  • Material Science: Potential applications in polymer chemistry or as precursors for specialty chemicals.

Hazard Statements

According to available data:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

Precautionary Measures

To ensure safe handling:

  • Use personal protective equipment (PPE), including gloves and goggles.

  • Work in a well-ventilated area or fume hood.

  • Avoid ingestion, inhalation, or direct contact with skin and eyes.

First Aid Measures

In case of exposure:

  • Skin contact: Wash thoroughly with soap and water.

  • Eye contact: Rinse cautiously with water for several minutes.

  • Ingestion: Seek medical advice immediately.

Research and Future Directions

The compound's structural features suggest potential utility in medicinal chemistry, particularly as a scaffold for drug development targeting enzyme inhibition or receptor modulation. Further studies are needed to explore its pharmacological properties and reactivity.

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